molecular formula C14H21ClN2O2 B3293967 Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate CAS No. 885595-59-5

Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate

Cat. No. B3293967
CAS RN: 885595-59-5
M. Wt: 284.78 g/mol
InChI Key: ASWDIABJPCJCQT-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate is a chemical compound that belongs to the class of carbamate derivatives. It has gained significant attention in recent years due to its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate involves the inhibition of specific enzymes involved in cancer cell growth and proliferation. It has been reported to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division in cancer cells. This results in the inhibition of cancer cell growth and proliferation, leading to potential anticancer and antitumor activity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been reported to inhibit the formation of blood vessels in tumors, thereby reducing the blood supply to cancer cells and inhibiting their growth.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate in lab experiments is its potential anticancer and antitumor activity. It has been reported to exhibit higher potency than other compounds in the same class. However, one of the limitations of using this compound is its toxicity, which can affect normal cells as well.

Future Directions

The potential use of tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate in scientific research is vast. Some of the future directions for this compound include the development of more potent derivatives with reduced toxicity, the exploration of its potential use in other diseases, such as Alzheimer's disease, and the investigation of its mechanism of action at the molecular level.
Conclusion:
In conclusion, this compound is a promising compound with potential use in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to explore its full potential and develop more potent derivatives with reduced toxicity.

Scientific Research Applications

Tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate has been extensively used in scientific research for various applications. One of the primary applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potential anticancer and antitumor activity by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation.

properties

IUPAC Name

tert-butyl N-[3-amino-1-(4-chlorophenyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-12(8-9-16)10-4-6-11(15)7-5-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWDIABJPCJCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Lithium aluminium hydride (0.712 mL, 0.71 mmol) was added dropwise to tert-butyl 1-(4-chlorophenyl)-2-cyanoethylcarbamate (Intermediate 24) (200 mg, 0.71 mmol) in THF (4 mL) at 20° C. under nitrogen. The resulting solution was stirred at 20° C. for 2 hours. The reaction mixture was quenched with NaOH (1M) (1 mL) and the solution was filtered. The solution was diluted with EtOAc (20 mL), and washed with water 2× (10 mL). The organic layer was dried over MgSO4, filtered and evaporated to afford tert-butyl 3-amino-1-(4-chlorophenyl)propylcarbamate (203 mg, 100%) as a gum. m/z (ESI+) (M+H)+=285; HPLC tR=2.33 min.
Quantity
0.712 mL
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reactant
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tert-butyl 1-(4-chlorophenyl)-2-cyanoethylcarbamate
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200 mg
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Intermediate 24
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0 (± 1) mol
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4 mL
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Synthesis routes and methods II

Procedure details

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CC(C)(C)OC(=O)NC(CC#N)c1ccc(Cl)cc1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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